molecular formula C28H29ClN2O4 B2879210 Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438485-48-4

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2879210
CAS No.: 438485-48-4
M. Wt: 493
InChI Key: BYQPNCYULPUMDD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a naphthofuran core with a chlorophenyl and methylpiperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:

    Formation of the Naphthofuran Core: The initial step involves the construction of the naphthofuran core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate electrophilic intermediate.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory disorders.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-bromophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Uniqueness

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential for therapeutic applications by improving binding affinity and specificity for certain molecular targets.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O4/c1-4-34-28(33)22-17(2)35-27-21-8-6-5-7-20(21)26(32)24(23(22)27)25(18-9-11-19(29)12-10-18)31-15-13-30(3)14-16-31/h5-12,25,32H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPNCYULPUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCN(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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